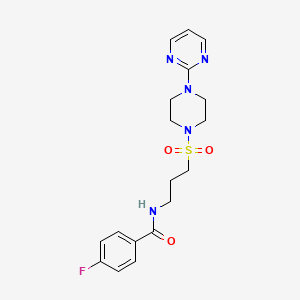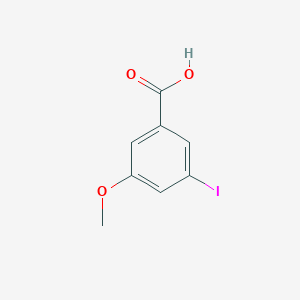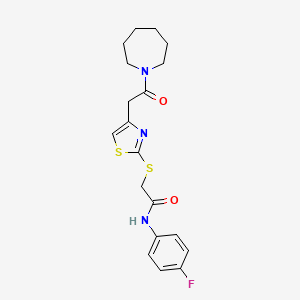
(2Z,5Z)-5-benzylidene-2-(p-tolylimino)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-5-benzylidene-2-(p-tolylimino)thiazolidin-4-one is a synthetic compound with potential applications in the field of medicinal chemistry. It is a thiazolidinone derivative that has been synthesized using a variety of methods. This compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
(2Z,5Z)-5-benzylidene-2-(p-tolylimino)thiazolidin-4-one derivatives have shown promising antimicrobial activities. Notably, these compounds display significant potency against various Gram-positive microorganisms, including methicillin-resistant Staphylococcus strains, making them potential candidates for treating infections caused by drug-resistant bacteria. Furthermore, the antibacterial efficacy of these derivatives is considerably greater than their parent compounds, indicating that the substituted and unsubstituted 5-arylidene moiety plays a vital role in enhancing antimicrobial properties (Vicini et al., 2006).
Target Identification and Protein Affinity
Research has been conducted to identify the biological targets of the scaffold 2-thiazolylimino-5-benzylidene-thiazolidin-4-one, which shows comparable antibacterial activity to marketed drugs. In silico studies have identified several potential targets for this scaffold, including COX-2, acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha. These findings suggest diverse therapeutic applications and further highlight the necessity for experimental validation of these targets (Iyer et al., 2015).
Anticancer Activity
Certain analogs of this compound, namely 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs, have demonstrated selective anticancer activity by inducing apoptosis in cancer cells while sparing normal cells. This attribute is particularly significant for compounds that retain their efficacy in cancer cells resistant to drugs like paclitaxel and vinorelbine, indicating potential for treatment of refractory cancers (Wu et al., 2006).
Cartilage Degradation Inhibition
Derivatives of this compound have been studied for their potential as metalloproteinases (MMPs) inhibitors, showing promise in inhibiting cartilage degradation. This is particularly relevant in conditions like osteoarthritis (OA), making these derivatives potential candidates for developing novel clinical agents for treating OA and related cartilage-degenerative conditions (Panico et al., 2011).
Propiedades
IUPAC Name |
(5Z)-5-benzylidene-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-14(10-8-12)18-17-19-16(20)15(21-17)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCDVQAXGQGQY-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Thien-2-ylmethoxy)methyl]oxirane](/img/structure/B2634533.png)

![2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2634538.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2634539.png)

![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2634544.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2634549.png)

![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2634551.png)
![Methyl 3-[benzyl({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2634552.png)
